N-[2-(Isopropylcarbamoyl)phenyl]-6,7-dimethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
N-[2-(Isopropylcarbamoyl)phenyl]-6,7-dimethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, and more . The unique structure of this compound, featuring a dibenzo-thiazine core with various functional groups, contributes to its wide range of applications in scientific research and industry.
Preparation Methods
The synthesis of N-[2-(Isopropylcarbamoyl)phenyl]-6,7-dimethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps. One common method includes the reduction of nitro groups in precursor compounds, followed by cyclization and functionalization reactions . For example, the reduction of N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide can lead to the formation of 2-aminobenzenesulfonamides, which are then cyclized to form the benzothiadiazine core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-[2-(Isopropylcarbamoyl)phenyl]-6,7-dimethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the benzothiadiazine ring. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(Isopropylcarbamoyl)phenyl]-6,7-dimethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing other complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of N-[2-(Isopropylcarbamoyl)phenyl]-6,7-dimethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-[2-(Isopropylcarbamoyl)phenyl]-6,7-dimethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide can be compared with other benzothiadiazine derivatives, such as:
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and diuretic properties.
2H-Benzo[e]-[1,2,4]thiadiazine 1,1-dioxide: Studied for its potential as a PI3Kδ inhibitor.
N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides: Evaluated for their antioxidant activities. The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct biological activities and applications.
Properties
Molecular Formula |
C25H25N3O4S |
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Molecular Weight |
463.6 g/mol |
IUPAC Name |
6,7-dimethyl-5,5-dioxo-N-[2-(propan-2-ylcarbamoyl)phenyl]benzo[c][2,1]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C25H25N3O4S/c1-15(2)26-25(30)19-10-5-7-11-21(19)27-24(29)17-13-16(3)23-20(14-17)18-9-6-8-12-22(18)33(31,32)28(23)4/h5-15H,1-4H3,(H,26,30)(H,27,29) |
InChI Key |
SCFUPQXFITUEEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N(S(=O)(=O)C3=CC=CC=C32)C)C(=O)NC4=CC=CC=C4C(=O)NC(C)C |
Origin of Product |
United States |
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